molecular formula C57H104O6 B12355006 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol

1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol

Cat. No.: B12355006
M. Wt: 885.4 g/mol
InChI Key: CNGSOZKJBWHOEG-XFUXWNSJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triacylglycerol (TAG) featuring three distinct fatty acid chains esterified to a glycerol backbone:

  • Position 1: (9E)-9-octadecenoyl (oleoyl group, monounsaturated).
  • Position 2: Stearoyl (saturated C18:0).
  • Position 3: (9E,12E)-9,12-octadecadienoate (linoleoyl group, diunsaturated).

Its molecular formula is C₅₇H₁₀₂O₆ (molecular weight ≈ 907.4 g/mol), and it is primarily identified in plant-derived extracts, such as Albizia lebbeck stem bark .

Properties

Molecular Formula

C57H104O6

Molecular Weight

885.4 g/mol

IUPAC Name

[3-[(9E,12E)-octadeca-9,12-dienoyl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] octadecanoate

InChI

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25,27-28,30,54H,4-15,17-18,20-24,26,29,31-53H2,1-3H3/b19-16+,28-25+,30-27+

InChI Key

CNGSOZKJBWHOEG-XFUXWNSJSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/C/C=C/CCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol can be synthesized through esterification reactions involving stearic acid, oleic acid, and linoleic acid with glycerol. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of high-purity fatty acids and glycerol. The process is optimized for large-scale production, often utilizing continuous flow reactors and advanced purification techniques to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

This compound has been studied for its potential therapeutic properties, particularly in drug delivery systems and as a bioactive lipid. Its structure suggests that it can interact with biological membranes, making it a candidate for formulations that require enhanced permeability.

Case Study: Liposomal Formulations
Research indicates that incorporating this compound into liposomal formulations can improve the delivery of hydrophobic drugs. The amphiphilic nature of the compound facilitates the encapsulation of various therapeutic agents, enhancing their bioavailability and efficacy in treating conditions such as cancer and inflammatory diseases.

Biochemical Applications

The compound's fatty acid chains suggest possible roles in cell signaling and membrane dynamics. It may influence the fluidity and integrity of cellular membranes, impacting cellular processes such as signal transduction and apoptosis.

Case Study: Membrane Fluidity Studies
A study demonstrated that derivatives of this compound can modulate membrane fluidity in cultured cells, affecting the activity of membrane-bound enzymes and receptors. This modulation could be pivotal in understanding diseases related to membrane dysfunction, such as neurodegenerative disorders.

Nutraceutical Applications

Given its fatty acid composition, this compound may also find applications in the nutraceutical industry as an omega-3 fatty acid source. Its potential health benefits include anti-inflammatory effects and cardiovascular protection.

Case Study: Omega-3 Fatty Acid Research
Research has shown that compounds similar to this one exhibit significant anti-inflammatory properties in animal models, suggesting potential benefits for conditions like arthritis and cardiovascular diseases.

Data Table: Summary of Applications

Application AreaDescriptionRelevant Studies
PharmaceuticalDrug delivery systems; bioactive lipid formulationsLiposomal formulations improving drug efficacy
BiochemicalModulation of membrane dynamics; influence on cell signalingMembrane fluidity studies impacting enzyme activity
NutraceuticalSource of omega-3 fatty acids; potential health benefitsAnti-inflammatory effects in animal models

Mechanism of Action

The mechanism of action of 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol involves its interaction with lipid metabolic pathways. It can be hydrolyzed by lipases to release free fatty acids, which are then involved in various biochemical processes. The compound also participates in signaling pathways by acting as a precursor for bioactive lipids .

Comparison with Similar Compounds

Triacylglycerols (TAGs) with Varied Acyl Chains

Compound Name Structure Molecular Formula Key Features Biological Source Functional Role
Target Compound 2-[(9E)-9-octadecenoyloxy]-3-(stearoyloxy)propyl (9E,12E)-9,12-octadecadienoate C₅₇H₁₀₂O₆ Mixed saturated (C18:0) and unsaturated (C18:1, C18:2) chains Albizia lebbeck stem bark Lipid storage, membrane component
2,3-Bis(octadecanoyloxy)propyl (9E)-octadec-9-enoate 2,3-distearoyl-1-oleoylglycerol C₅₇H₁₀₈O₆ Two saturated (C18:0) and one monounsaturated (C18:1) chain Synthetic/plant oils Energy reservoir, industrial lubricant
3-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(palmitoyloxy)propyl (9E,12E)-9,12-octadecadienoate Phosphorylated TAG with palmitoyl and linoleoyl groups C₄₄H₈₁O₁₀P Includes a phosphate group and mixed chains Plant defense metabolites Signaling, antimicrobial activity

Key Differences :

  • The target compound lacks phosphate groups, unlike phosphorylated TAGs, which are involved in signaling .
  • Compared to fully saturated TAGs (e.g., tristearin), its unsaturated chains enhance fluidity and lower melting points .

Diacylglycerols (DAGs) and Derivatives

Compound Name Structure Molecular Formula Key Features Biological Source Functional Role
2-Hydroxy-3-[(9E)-9-octadecenoyloxy]propyl (9E)-9-octadecenoate 1,3-Dioleoylglycerol with a hydroxyl group C₃₉H₇₂O₅ Two oleoyl chains (C18:1) and a free hydroxyl group Albizia lebbeck stem bark Antimicrobial, cytotoxic agent
Lysophosphatidic Acid (LPA) 2-Hydroxy-3-(phosphonooxy)propyl (9E)-9-octadecenoate C₂₁H₄₁O₆P Single acyl chain and phosphate group Mammalian cell membranes Cell proliferation, wound healing

Key Differences :

  • The target TAG lacks the hydroxyl and phosphate groups found in DAGs and LPAs, limiting its direct signaling roles .
  • DAGs like 1,3-dioleoylglycerol exhibit cytotoxicity due to free hydroxyl groups, a feature absent in the target compound .

Phospholipids and Glycolipids

Compound Name Structure Molecular Formula Key Features Biological Source Functional Role
3-[(9E)-9-Octadecenoyloxy]-2-(myristoyloxy)propyl-6-deoxy-6-sulfo-α-D-glucopyranoside Sulfonated glycolipid with oleoyl and myristoyl chains C₄₁H₇₆O₁₂S Sugar moiety linked to acylated glycerol Brown macroalga Fucus virsoides Membrane structure, sulfated lipid signaling
Phosphatidylcholine (e.g., 1,2-Diacyl-sn-glycero-3-phosphocholine) Two linoleoyl chains and a phosphocholine headgroup C₄₂H₈₀NO₈P Polar headgroup enhances hydrophilicity Eukaryotic membranes Cell membrane integrity, emulsification

Key Differences :

  • Glycolipids and phospholipids have hydrophilic headgroups (sugar or phosphate), enabling membrane bilayer formation, whereas the target TAG is nonpolar .
  • The target compound’s lack of a headgroup limits its role to energy storage rather than structural membrane functions.

Key Differences :

  • Synthetic agents like DML are engineered for nucleic acid binding via π-stacking and ionic interactions, a property absent in naturally occurring TAGs .
  • Neoengleromycin’s nitrogen-containing groups enable unique bioactivity, unlike the purely acyl-based target compound .

Biological Activity

The compound 2-[(9E)-9-Octadecenoyloxy]-3-(stearoyloxy)propyl (9E,12E)-9,12-octadecadienoate , also known by its CAS number 135092-48-7, is a glycerol ester with significant biological activity. This compound is structurally characterized by the presence of long-chain fatty acids, which are known to influence various biological processes. The focus of this article is to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C59H108O6
  • Molecular Weight : 913.49 g/mol
  • Chemical Structure : The compound features a glycerol backbone esterified with two fatty acids: oleic acid and stearic acid, along with linoleic acid.

Physical Properties

PropertyValue
CAS Number135092-48-7
Melting PointNot specified
Storage Conditions-20°C

The biological activity of this compound can be attributed to its interaction with cellular membranes and signaling pathways. The long-chain fatty acids in its structure are known to modulate membrane fluidity and influence various cellular processes such as:

  • Cell Proliferation : Fatty acid esters can promote or inhibit cell growth depending on their saturation and chain length.
  • Inflammatory Response : Compounds like this can influence the production of pro-inflammatory cytokines.
  • Apoptosis : Certain fatty acid derivatives have been shown to induce apoptosis in cancer cells.

Therapeutic Applications

  • Anticancer Activity : Research indicates that fatty acid esters may exhibit anticancer properties by inducing apoptosis in tumor cells. Studies have shown that similar compounds can inhibit the growth of various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
  • Anti-inflammatory Effects : This compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases. Fatty acids are known to play a role in the resolution of inflammation.
  • Cardiovascular Health : Long-chain fatty acids are crucial in maintaining cardiovascular health by influencing lipid profiles and reducing the risk of atherosclerosis.

Study 1: Anticancer Properties

A study published in Haematologica investigated the effects of glycerol esters on cancer cell lines. Results indicated that compounds similar to 2-[(9E)-9-Octadecenoyloxy]-3-(stearoyloxy)propyl (9E,12E)-9,12-octadecadienoate significantly reduced cell viability in breast cancer cells through apoptosis induction .

Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory properties of fatty acid esters. The researchers found that these compounds could reduce TNF-alpha levels in macrophages, suggesting potential use in inflammatory conditions such as arthritis .

Study 3: Cardiovascular Benefits

Research highlighted in PubChem noted that long-chain fatty acids could improve endothelial function and reduce arterial stiffness, contributing to better cardiovascular health outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.